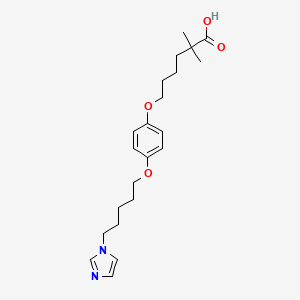
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VUF8504 involves the reaction of 4-methoxybenzoyl chloride with 2-(2-pyridinyl)quinazolin-4-amine under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods for VUF8504 are not extensively documented, the synthesis would likely involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: VUF8504 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxy group and the amide linkage .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles like amines or thiols under mild conditions to replace the methoxy group or modify the amide linkage.
Oxidation and Reduction: While less common, VUF8504 can undergo oxidation or reduction reactions under specific conditions, such as using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce quinazoline N-oxides .
Scientific Research Applications
Mechanism of Action
VUF8504 exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor involved in various cellular processes . Upon binding, VUF8504 modulates the receptor’s activity, influencing downstream signaling pathways such as the inhibition of adenylate cyclase and the activation of phospholipase C . This modulation can lead to anti-inflammatory and anti-cancer effects, making VUF8504 a promising candidate for therapeutic development .
Comparison with Similar Compounds
VUF8504 is part of a class of compounds known as adenosine A3 receptor ligands. Similar compounds include:
- VUF8501
- VUF8502
- VUF8503
- VUF8505
- VUF8507
Uniqueness: VUF8504 is unique due to its high affinity and selectivity for the adenosine A3 receptor, with an affinity of 17.0 nanomolar . This makes it a potent and selective ligand compared to other similar compounds, which may have lower affinities or less selectivity .
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-pyridin-2-ylquinazolin-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O2/c1-27-15-11-9-14(10-12-15)21(26)25-19-16-6-2-3-7-17(16)23-20(24-19)18-8-4-5-13-22-18/h2-13H,1H3,(H,23,24,25,26) |
InChI Key |
TTYULORVZLXLQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-methoxy-N-(2-(2-pyridinyl)isoquinolin-1-yl)benzamide VUF 8504 VUF-8504 VUF8504 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B1683494.png)

![1-[2,4,6-trihydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one](/img/structure/B1683497.png)

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B1683499.png)
![2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid](/img/structure/B1683503.png)







